(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chiral centers contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the final amine product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into different amine derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chiral centers contribute to the compound’s ability to interact selectively with chiral biological targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanol
- (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]butan-2-OL
- (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]pentan-2-OL
Uniqueness
The uniqueness of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL lies in its specific chiral configuration and the presence of the trifluoromethyl group
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
UGVWZZDBVGYSLF-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
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